molecular formula C6H12O4S B134751 Tetrahydro-2H-pyran-4-yl methanesulfonate CAS No. 134419-59-3

Tetrahydro-2H-pyran-4-yl methanesulfonate

Cat. No. B134751
M. Wt: 180.22 g/mol
InChI Key: GSEZHCLWHDZJAB-UHFFFAOYSA-N
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Patent
US08633318B2

Procedure details

4-Hydroxytetrahydropyran (4.86 g, 47.6 mmol) was dissolved in DCM (40 mL) and triethylamine (6.95 mL, 49.9 mmol). The reaction mixture was cooled to 0° C. and a solution of methanesulfonyl chloride (5.72 g, 49.9 mmol) in DCM (10 mL) was added dropwise. The reaction mixture was stirred at 0° C. for 5 min and then allowed to warm to room temperature and stirred for 20 h. The solvents were removed in vacuo to give a white residue which was partitioned between EtOAc and H2O. The aq phase was extracted with EtOAc (2×100 mL). The organic layers were combined, dried (MgSO4) and the solvents were removed in vacuo to give tetrahydro-2H-pyran-4-yl methanesulfonate (8.53 g, 99%) as a colourless gum which solidified on standing.
Quantity
4.86 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.95 mL
Type
reactant
Reaction Step Two
Quantity
5.72 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1.C(N(CC)CC)C.[CH3:15][S:16](Cl)(=[O:18])=[O:17]>C(Cl)Cl>[CH3:15][S:16]([O:1][CH:2]1[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1)(=[O:18])=[O:17]

Inputs

Step One
Name
Quantity
4.86 g
Type
reactant
Smiles
OC1CCOCC1
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6.95 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
5.72 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a white residue which
CUSTOM
Type
CUSTOM
Details
was partitioned between EtOAc and H2O
EXTRACTION
Type
EXTRACTION
Details
The aq phase was extracted with EtOAc (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CS(=O)(=O)OC1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 8.53 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.